molecular formula C24H20F2N4O B10914290 3-cyclopropyl-6-ethyl-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-6-ethyl-N-(2-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914290
M. Wt: 418.4 g/mol
InChI Key: RHWBGSPLICWZHU-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-6-ETHYL-N~4~-(2-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes cyclopropyl, ethyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-6-ETHYL-N~4~-(2-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

  • Formation of the Pyrazolopyridine Core: : The initial step involves the formation of the pyrazolopyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under specific conditions, such as using a base and a solvent like dimethylformamide (DMF).

  • Introduction of Cyclopropyl and Ethyl Groups: : The cyclopropyl and ethyl groups are introduced through alkylation reactions. These reactions may require the use of alkyl halides and a strong base, such as sodium hydride (NaH).

  • Addition of Fluorophenyl Groups: : The fluorophenyl groups are incorporated through nucleophilic aromatic substitution reactions. This step may involve the use of fluorobenzene derivatives and a catalyst, such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-6-ETHYL-N~4~-(2-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3), leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4), resulting in reduced forms of the compound.

  • Substitution: : The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO_4, CrO_3, acidic or basic conditions.

    Reduction: LiAlH_4, NaBH_4, anhydrous conditions.

    Substitution: Halogens, nucleophiles, catalysts like Pd/C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-CYCLOPROPYL-6-ETHYL-N~4~-(2-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

  • Medicine: : The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

  • Industry: : In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-N~4~-(2-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:

  • Enzyme Inhibition: : The compound may bind to the active site of an enzyme, preventing its normal function and leading to a decrease in the enzyme’s activity.

  • Receptor Binding: : The compound may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

  • Pathway Modulation: : The compound may influence specific biochemical pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPROPYL-6-ETHYL-N~4~-(2-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H20F2N4O

Molecular Weight

418.4 g/mol

IUPAC Name

3-cyclopropyl-6-ethyl-N-(2-fluorophenyl)-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H20F2N4O/c1-2-16-13-18(24(31)28-20-6-4-3-5-19(20)26)21-22(14-7-8-14)29-30(23(21)27-16)17-11-9-15(25)10-12-17/h3-6,9-14H,2,7-8H2,1H3,(H,28,31)

InChI Key

RHWBGSPLICWZHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)NC5=CC=CC=C5F

Origin of Product

United States

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